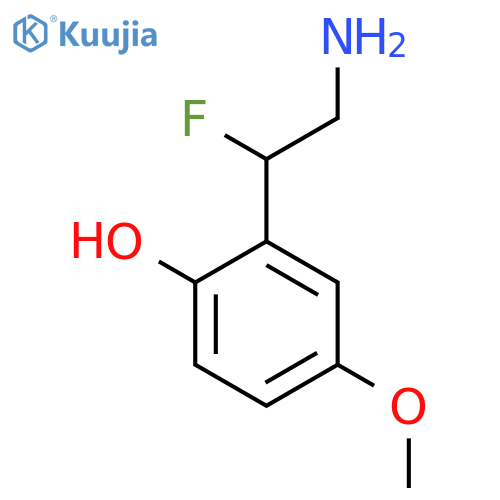

Cas no 2229567-14-8 (2-(2-amino-1-fluoroethyl)-4-methoxyphenol)

2-(2-amino-1-fluoroethyl)-4-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-1-fluoroethyl)-4-methoxyphenol

- EN300-1756109

- 2229567-14-8

-

- インチ: 1S/C9H12FNO2/c1-13-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,12H,5,11H2,1H3

- InChIKey: ZPVMUNXHZVARPB-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C(=CC=C(C=1)OC)O

計算された属性

- せいみつぶんしりょう: 185.08520679g/mol

- どういたいしつりょう: 185.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-(2-amino-1-fluoroethyl)-4-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756109-5.0g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1756109-2.5g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-5g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-0.25g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-0.1g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 0.1g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-1g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-10g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-0.5g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1756109-1.0g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1756109-10.0g |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol |

2229567-14-8 | 10g |

$5221.0 | 2023-05-23 |

2-(2-amino-1-fluoroethyl)-4-methoxyphenol 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

2-(2-amino-1-fluoroethyl)-4-methoxyphenolに関する追加情報

Introduction to 2-(2-amino-1-fluoroethyl)-4-methoxyphenol (CAS No: 2229567-14-8)

2-(2-amino-1-fluoroethyl)-4-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No) 2229567-14-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, incorporating both amino and fluoroethyl groups alongside a methoxy-substituted phenol core. Such structural features make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 2-(2-amino-1-fluoroethyl)-4-methoxyphenol consists of a phenolic ring substituted at the 4-position with a methoxy group, which is further functionalized at the 2-position with an amino group linked to a 1-fluoroethyl chain. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its potential interactions with biological targets. The presence of both polar (amino and hydroxyl groups) and non-polar (fluoroethyl side chain) regions enhances its solubility profile, making it amenable to various formulation strategies.

In recent years, there has been growing interest in phenolic derivatives due to their versatile biological activities. The methoxyphenol moiety, in particular, is well-documented for its role in antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of an amino group at the 2-position and a fluoroethyl chain at the 2-amino position introduces additional layers of functionality that can modulate these properties. Specifically, the fluoroethyl group is known to enhance metabolic stability and binding affinity in drug molecules, while the amino group provides opportunities for further derivatization or salt formation.

Current research in medicinal chemistry increasingly focuses on developing small molecules that can modulate complex biological pathways. 2-(2-amino-1-fluoroethyl)-4-methoxyphenol represents an intriguing example of such a compound, with its dual functionality offering multiple points of interaction with biological systems. Preliminary studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes or receptors implicated in inflammatory and neurodegenerative diseases. These findings align with broader trends in drug discovery, where multifunctional compounds are being explored to address multifaceted disease mechanisms.

The synthesis of 2-(2-amino-1-fluoroethyl)-4-methoxyphenol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the fluoroethyl group via nucleophilic substitution or coupling reactions, followed by functionalization of the amino group. The methoxylation step typically employs metal-catalyzed cross-coupling or direct electrophilic aromatic substitution methods. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed throughout the synthesis to monitor reaction progress and confirm structural integrity.

The pharmacological evaluation of 2-(2-amino-1-fluoroethyl)-4-methoxyphenol has been conducted using both in vitro and in vivo models. In cell-based assays, the compound has demonstrated potential inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase, which are key players in inflammation pathways. Additionally, preliminary animal studies suggest that it may exhibit neuroprotective properties by modulating oxidative stress and inflammatory responses in neural tissues. These results underscore its therapeutic potential and warrant further investigation into specific disease models.

One of the most compelling aspects of 2-(2-amino-1-fluoroethyl)-4-methoxyphenol is its structural diversity, which allows for extensive chemical modification to optimize pharmacokinetic profiles and target specificity. For instance, derivatization of the amino group can lead to salt forms that improve oral bioavailability, while modifications to the fluoroethyl chain could enhance binding affinity for specific biological targets. Such flexibility is critical in modern drug development, where achieving an optimal balance between efficacy and safety is paramount.

The computational modeling of 2-(2-amino-1-fluoroethyl)-4-methoxyphenol has also played a crucial role in understanding its interactions with biological targets. Molecular docking studies have been used to predict binding modes with enzymes or receptors of interest, providing insights into potential mechanisms of action. These computational approaches complement experimental data by allowing rapid screening of different derivatives and identification of key interaction sites. Such integrative strategies are becoming increasingly standard in drug discovery pipelines.

The future prospects for 2-(2-amino-1-fluoroethyl)-4-methoxyphenol include its exploration as a lead compound for novel therapeutic agents or as a building block for more complex molecules. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive further innovation in this area. As our understanding of disease biology evolves, compounds like 2229567-14-8 will continue to serve as valuable tools for developing next-generation treatments.

2229567-14-8 (2-(2-amino-1-fluoroethyl)-4-methoxyphenol) 関連製品

- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)

- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)

- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)

- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)

- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)

- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)

- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)